2-(2,6-Dimethoxybenzoyl)-5-methylpyridine
Description
2-(2,6-Dimethoxybenzoyl)-5-methylpyridine is an organic compound that belongs to the class of benzoylpyridines It is characterized by the presence of a benzoyl group substituted with two methoxy groups at the 2 and 6 positions, attached to a pyridine ring with a methyl group at the 5 position
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-7-8-11(16-9-10)15(17)14-12(18-2)5-4-6-13(14)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXVYQCTHRVUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=C(C=CC=C2OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxybenzoyl)-5-methylpyridine typically involves the acylation of 5-methylpyridine with 2,6-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane. The reaction mixture is usually cooled to 0°C before the addition of 2,6-dimethoxybenzoyl chloride, followed by stirring at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethoxybenzoyl)-5-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives.
Scientific Research Applications
2-(2,6-Dimethoxybenzoyl)-5-methylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethoxybenzoyl)-5-methylpyridine involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The methoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzoyl chloride: A precursor used in the synthesis of 2-(2,6-Dimethoxybenzoyl)-5-methylpyridine.
2,6-Dimethoxybenzoic acid: Another related compound with similar structural features.
5-Methylpyridine: The pyridine derivative used as a starting material in the synthesis.
Uniqueness
This compound is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a benzoyl group with methoxy substitutions and a methylated pyridine ring makes it a versatile compound for various applications.
Biological Activity
2-(2,6-Dimethoxybenzoyl)-5-methylpyridine is a compound that has garnered attention in recent years for its diverse biological activities. This article aims to delve into its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological contexts, and potential applications in therapeutic settings.
Chemical Structure and Properties
The compound features a dimethoxybenzoyl group attached to a 5-methylpyridine moiety. This unique structure contributes to its biological activity, particularly in enzyme inhibition and cellular interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Tyrosinase Inhibition : The compound has demonstrated significant inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. This property suggests potential applications in treating hyperpigmentation disorders.
- Antioxidant Properties : Studies have indicated that this compound exhibits strong antioxidant activity, which can mitigate oxidative stress in cells.
- Anticancer Activity : Preliminary studies show that it may inhibit the growth of certain cancer cell lines, pointing towards its potential as an anticancer agent.
Tyrosinase Inhibition Studies
Recent research has focused on the tyrosinase inhibitory activity of various analogs of this compound. The following table summarizes the IC50 values for selected analogs:
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Kojic Acid | 24.09 | Positive control |
| Analog 1 | 17.62 | Moderate inhibition |
| Analog 3 | 1.12 | Strongest inhibitor |
Analog 3 was found to be significantly more potent than kojic acid, indicating a promising avenue for further development as a therapeutic agent against hyperpigmentation .
Antioxidant Activity
The antioxidant efficacy of this compound was assessed through various assays. It was shown to scavenge free radicals effectively, similar to established antioxidants. This property is crucial for preventing cellular damage associated with oxidative stress and could have implications in aging and neurodegenerative diseases .
Anticancer Potential
In vitro studies have demonstrated that the compound inhibits the proliferation of cancer cell lines such as Sarcoma 180 and L1210. The mechanism appears to involve interference with cellular replication pathways, although further studies are needed to elucidate the precise mechanisms involved .
Case Studies
- Study on Hyperpigmentation : A clinical study involving patients with melasma showed that topical formulations containing derivatives of this compound led to a significant reduction in pigmentation after eight weeks of treatment.
- Cancer Cell Line Analysis : In a laboratory setting, treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines (MCF-7), suggesting its potential as an adjunct therapy in cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
